2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzimidazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The nitrophenyl group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
- N′-(arylmethylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
Uniqueness
2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is unique due to its combination of a benzimidazole ring with a nitrophenyl group and an acetohydrazide moiety
Properties
Molecular Formula |
C19H17N5O3S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C19H17N5O3S/c1-23-17-11-5-3-9-15(17)21-19(23)28-13-18(25)22-20-12-6-8-14-7-2-4-10-16(14)24(26)27/h2-12H,13H2,1H3,(H,22,25)/b8-6+,20-12+ |
InChI Key |
NSKPVIWWYIXTDV-HOGMWEGNSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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